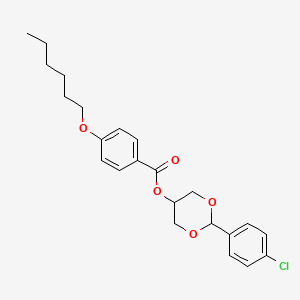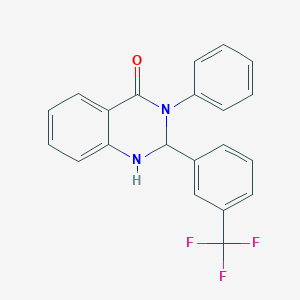![molecular formula C31H27ClN2O2 B11507754 N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B11507754.png)
N-(2-chlorobenzyl)-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide typically involves multiple steps, including the formation of the spiro linkage and the introduction of the chlorobenzyl and acetamide groups. Common synthetic routes may include:
Formation of the Spiro Linkage: This step often involves the cyclization of a precursor molecule to form the spiro structure. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts.
Introduction of Functional Groups: The chlorobenzyl and acetamide groups can be introduced through nucleophilic substitution reactions, where appropriate reagents and conditions are used to attach these groups to the spiro core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, including temperature, solvent, and catalyst choices.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or biochemical studies.
Medicine
In medicine, N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide may be investigated for its pharmacological properties. This could include studies on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide will depend on its specific interactions with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular processes or signaling pathways. Detailed studies on its mechanism of action would require experimental data and computational modeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide may include other spiro compounds with different functional groups or ring structures. Examples could include:
- Spiro[indoline-3,2’-oxindole] derivatives
- Spiro[pyrrolidine-3,2’-oxindole] derivatives
- Spiro[cyclohexane-1,2’-indole] derivatives
Uniqueness
The uniqueness of N-(2-chlorobenzyl)-2-(3’,3’-dimethylspiro[benzo[f]chromene-3,2’-indol]-1’(3’H)-yl)acetamide lies in its specific combination of functional groups and spiro linkage, which may confer unique chemical and biological properties. This can make it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C31H27ClN2O2 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C31H27ClN2O2/c1-30(2)25-12-6-8-14-27(25)34(20-29(35)33-19-22-10-4-7-13-26(22)32)31(30)18-17-24-23-11-5-3-9-21(23)15-16-28(24)36-31/h3-18H,19-20H2,1-2H3,(H,33,35) |
InChI-Schlüssel |
IIZGJGVBDVXDNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC(=O)NCC6=CC=CC=C6Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Adamantan-2-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11507683.png)
![{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-ethoxy-3-nitrophenyl)methanone](/img/structure/B11507687.png)
![4-(2,4-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11507688.png)
![3-[(4,6-Dipiperidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B11507693.png)


![Methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11507709.png)
![3-(3-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B11507721.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11507730.png)

![{6-[4-(Dimethylamino)phenyl]-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl}(phenyl)methanone](/img/structure/B11507739.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]phenyl 4-tert-butylbenzoate](/img/structure/B11507744.png)
![11-(2-ethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507749.png)
![3,4-diamino-N,N'-bis(3,4,5-trimethoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11507753.png)
